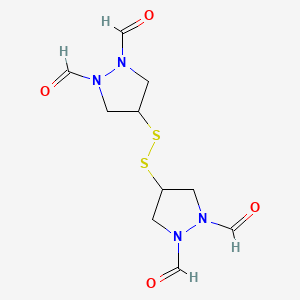
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C10H12ClNO3 It is a derivative of tyrosine, an amino acid, and features a chloro and hydroxy substitution on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate typically involves organic synthesis methods. One common approach is the reaction of amino acids with amino acid chlorides and other reagents . The process may include steps such as esterification, chlorination, and amination under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and pH, to optimize the production efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the chloro substitution, which may affect its reactivity and biological activity.
Methyl 3-amino-3-(2-chloro-4-hydroxyphenyl)propanoate: Similar structure but with different substitution patterns, leading to distinct properties.
Uniqueness
Methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
1219411-04-7 |
|---|---|
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC名 |
methyl 2-amino-3-(3-chloro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3 |
InChIキー |
KWTIOVPQMRSIJF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


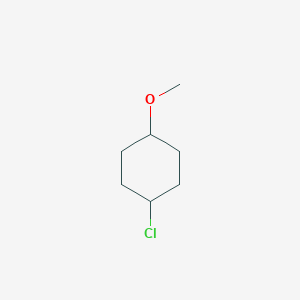


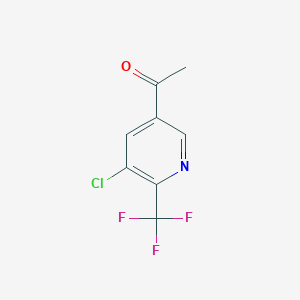

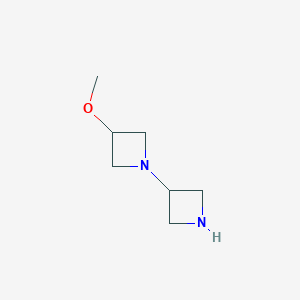

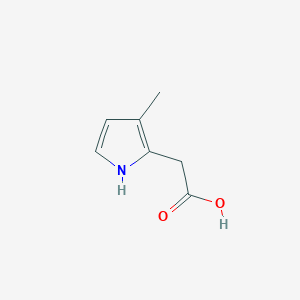
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
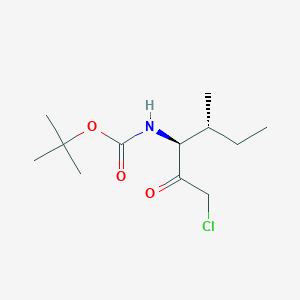
![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)

